Promecarb

Beschreibung

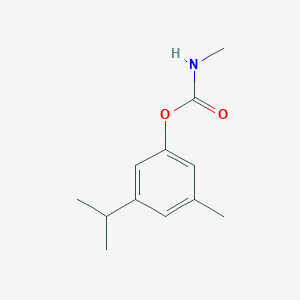

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methyl-5-propan-2-ylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPQAJKAFRNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)NC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Record name | PROMECARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037617 | |

| Record name | Promecarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost odorless, colorless crystalline solid. Used as a non-systemic contact insecticide. Not for sale or use in the USA. (EPA, 1998), Colorless solid; [Hawley] | |

| Record name | PROMECARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Promecarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6849 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

243 °F at 0.01 mmHg (EPA, 1998), 117 °C AT 0.1 MM HG | |

| Record name | PROMECARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROMECARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN POLAR ORG SOLVENTS, 91 MG/L IN WATER @ ROOM TEMP; 100-200 G/L IN CARBON TETRACHLORIDE, XYLENE; 200-400G/L IN CYCLOHEXANOL, CYCLOHEXANONE, 2-PROPANOL, METHANOL; 400-600 G/L IN ACETONE, DIMETHYLFORMAMIDE, 1,2-DICHLOROETHANE | |

| Record name | PROMECARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3e-05 mmHg at 77 °F (EPA, 1998), 0.00003 [mmHg], 3X10-5 mm Hg @ 25 °C | |

| Record name | PROMECARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Promecarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6849 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROMECARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALLINE SOLID | |

CAS No. |

2631-37-0 | |

| Record name | PROMECARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Promecarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promecarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROMECARB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Promecarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Promecarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMECARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QRP20775S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROMECARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

189 to 190 °F (EPA, 1998), 87-87.5 °C | |

| Record name | PROMECARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROMECARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Promecarb from 3-isopropyl-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Promecarb, a carbamate (B1207046) insecticide, starting from 3-isopropyl-5-methylphenol. This document outlines the chemical reactions, experimental protocols, and relevant quantitative data to support research and development in this area.

Promecarb Synthesis Pathway

The primary and most direct industrial synthesis of Promecarb (3-methyl-5-isopropylphenyl methylcarbamate) involves the reaction of 3-isopropyl-5-methylphenol with methyl isocyanate.[1] This reaction is a nucleophilic addition of the phenolic hydroxyl group to the isocyanate group, typically facilitated by a basic catalyst. The precursor, 3-isopropyl-5-methylphenol, can be synthesized through the Friedel-Crafts alkylation of m-cresol (B1676322) with an isopropylating agent.

Experimental Protocols

Part 1: Synthesis of 3-isopropyl-5-methylphenol (Precursor)

The synthesis of 3-isopropyl-5-methylphenol is commonly achieved via the isopropylation of m-cresol. Various methods exist, with the choice of catalyst and reaction conditions influencing the selectivity towards the desired isomer.

Method 1: Alkylation using Isopropyl Alcohol with a Strong Acid Resin Catalyst

This method utilizes a strong acid resin as a heterogeneous catalyst, which simplifies purification.

-

Materials:

-

m-Cresol

-

Isopropyl alcohol (IPA)

-

Strong acid resin catalyst (e.g., Amberlyst-15)

-

Solvent for extraction (e.g., diethyl ether)

-

Aqueous sodium hydroxide (B78521) solution

-

Aqueous hydrochloric acid solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine m-cresol and isopropyl alcohol. A molar ratio of 5:1 (m-cresol:IPA) is often used to favor mono-alkylation.[2]

-

Add the strong acid resin catalyst. The amount of catalyst can be optimized, but a starting point is typically 5-10% by weight of the limiting reactant (IPA).

-

Heat the reaction mixture to a temperature of approximately 180°C and maintain under reflux with vigorous stirring for 4-6 hours.[3]

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

The filtrate is then diluted with diethyl ether and washed sequentially with a sodium hydroxide solution to remove unreacted m-cresol, followed by water, and finally a brine solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of 3-isopropyl-5-methylphenol can be achieved by fractional distillation under reduced pressure or by column chromatography.

-

Part 2: Synthesis of Promecarb

The final step in the synthesis is the formation of the carbamate ester linkage.

-

Materials:

-

3-isopropyl-5-methylphenol

-

Methyl isocyanate (MIC)

-

Inert solvent (e.g., Toluene or Acetonitrile)[2]

-

Basic catalyst (e.g., Triethylamine (B128534) or 4-Dimethylaminopyridine - DMAP)

-

Anhydrous conditions are crucial for this reaction.

-

-

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-isopropyl-5-methylphenol in an anhydrous inert solvent such as toluene.

-

Add a catalytic amount of a basic catalyst like triethylamine or DMAP (e.g., 5 mol%).

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add methyl isocyanate dropwise to the stirred solution. The reaction is exothermic, and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours).

-

Monitor the reaction for the disappearance of the phenol (B47542) starting material by TLC or GC.

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude Promecarb can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

-

Quantitative Data

| Parameter | Synthesis of 3-isopropyl-5-methylphenol | Synthesis of Promecarb | Reference |

| Reactants | m-Cresol, Isopropyl Alcohol | 3-isopropyl-5-methylphenol, Methyl Isocyanate | [2] |

| Catalyst | Strong Acid Resin | Triethylamine or DMAP | |

| Solvent | Solvent-free or high-boiling hydrocarbon | Toluene or Acetonitrile | [2] |

| Reaction Temperature | ~180°C | 0°C to Room Temperature | [3] |

| Reaction Time | 4-6 hours | 2-4 hours | |

| Typical Yield | Varies with catalyst and conditions | Generally high | |

| Purity | >97% after purification | >99% after recrystallization |

Mandatory Visualizations

Caption: Overall synthesis pathway of Promecarb from m-cresol.

Caption: Step-by-step experimental workflow for Promecarb synthesis.

References

An In-depth Technical Guide to the Mechanism of Action of Promecarb on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Promecarb, chemically known as 3-methyl-5-isopropylphenyl N-methylcarbamate, is a reversible inhibitor of acetylcholinesterase (AChE)[1][2]. The primary function of AChE is the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. Inhibition of AChE by agents like Promecarb leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, which can cause tremors, convulsions, paralysis, and ultimately death in target organisms[3][4]. Understanding the precise mechanism of this inhibition is crucial for the development of more selective and effective insecticides, as well as for assessing their potential toxicological impact on non-target species.

The Molecular Mechanism of Acetylcholinesterase Inhibition by Promecarb

The interaction between Promecarb and AChE is a multi-step process analogous to the enzymatic hydrolysis of the natural substrate, acetylcholine, but with significantly different kinetics that lead to the enzyme's inhibition[5]. The overall mechanism can be broken down into three key stages:

-

Reversible Binding: Initially, the Promecarb molecule reversibly binds to the active site of AChE, forming a non-covalent enzyme-inhibitor complex (E•I). This binding is guided by structural complementarities between the inhibitor and the enzyme's active site gorge.

-

Carbamylation: Following the initial binding, the serine residue (Ser203) in the catalytic triad (B1167595) of the AChE active site performs a nucleophilic attack on the carbonyl carbon of the carbamate (B1207046) group of Promecarb. This results in the formation of a transient tetrahedral intermediate, which then resolves into a stable, carbamylated enzyme (E-carbamoyl) and the release of the leaving group (3-methyl-5-isopropylphenol)[6].

-

Decarbamylation (Reactivation): The carbamylated enzyme is relatively stable compared to the acetylated enzyme formed during acetylcholine hydrolysis. The reactivation of the enzyme occurs through a slow hydrolysis of the carbamoyl-serine bond, a process known as decarbamylation, which regenerates the active enzyme. The slow rate of this decarbamylation is the basis for the inhibitory effect of Promecarb[7].

Signaling Pathway of Acetylcholinesterase Inhibition by Promecarb

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A new method to characterize the kinetics of cholinesterases inhibited by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of Promecarb Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promecarb, a carbamate (B1207046) insecticide, functions as an acetylcholinesterase inhibitor. Understanding its metabolic fate is crucial for a comprehensive assessment of its toxicological profile and potential impact on human health. While specific in vitro metabolism studies on Promecarb using human-derived systems are not extensively documented in publicly available literature, this technical guide provides a comprehensive framework for its characterization. The methodologies and predicted metabolic pathways are based on established principles of carbamate insecticide metabolism, drawing parallels from studies on structurally similar compounds. This guide offers detailed experimental protocols and data presentation templates to enable researchers to conduct and interpret in vitro studies on Promecarb metabolites.

Predicted Metabolic Pathways of Promecarb

The in vitro metabolism of Promecarb in human liver microsomes is anticipated to proceed through two primary pathways: Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes and hydrolysis of the carbamate ester linkage.

Phase I Metabolism (CYP-Mediated)

Based on the metabolism of other carbamate insecticides, the primary sites for oxidative metabolism of Promecarb are the isopropyl group and the aromatic ring. The N-methyl group can also be a site for hydroxylation.

-

Hydroxylation of the Isopropyl Group: The isopropyl moiety is susceptible to hydroxylation, leading to the formation of primary, secondary, or tertiary alcohol metabolites.

-

Aromatic Ring Hydroxylation: The phenyl ring can undergo hydroxylation at various positions, resulting in phenolic metabolites.

-

N-demethylation: The N-methyl group on the carbamate moiety can be hydroxylated, leading to an unstable intermediate that can subsequently lose the methyl group.

Hydrolysis

The carbamate ester bond in Promecarb can be hydrolyzed, either chemically or enzymatically, to yield 3-isopropyl-5-methylphenol (isothymol) and N-methylcarbamic acid. The latter is unstable and decomposes to methylamine (B109427) and carbon dioxide. In vivo studies in rats have identified isothymol as a metabolite, which can be further conjugated with glucuronic acid[1].

Diagram of Predicted Metabolic Pathway

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of Promecarb metabolites using human liver microsomes and recombinant CYP enzymes, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. In Vitro Incubation with Human Liver Microsomes

Objective: To generate and identify metabolites of Promecarb using a pooled human liver microsomal fraction.

Materials:

-

Promecarb (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

Procedure:

-

Prepare a stock solution of Promecarb in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.

-

In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:

-

Potassium phosphate buffer (to final volume)

-

Pooled HLMs (final concentration 0.5 mg/mL)

-

Promecarb stock solution (final concentration 10 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for 60 minutes at 37°C with gentle shaking.

-

Terminate the reaction by adding 400 µL of ice-cold acetonitrile.

-

Include control incubations:

-

Negative control 1: Without NADPH regenerating system.

-

Negative control 2: Without HLMs.

-

-

Vortex the terminated reaction mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

2. CYP450 Reaction Phenotyping

Objective: To identify the specific human CYP450 enzymes responsible for the metabolism of Promecarb.

Procedure:

This can be achieved through two primary approaches:

-

Incubation with Recombinant Human CYP Enzymes: Follow the protocol for HLM incubation, replacing the pooled HLMs with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Chemical Inhibition Studies: Use pooled HLMs and co-incubate Promecarb with known selective inhibitors for major CYP isoforms. A decrease in the formation of a specific metabolite in the presence of an inhibitor suggests the involvement of that CYP isoform.

3. LC-MS/MS Analysis for Metabolite Identification and Quantification

Objective: To separate, identify, and quantify Promecarb and its metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Typical LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Full scan for initial metabolite screening and product ion scan (PIS) or multiple reaction monitoring (MRM) for targeted analysis.

-

Precursor and Product Ions: The precursor ion for Promecarb (C12H17NO2, MW: 207.27) will be [M+H]+ at m/z 208.3. Product ions will need to be determined by fragmentation analysis. Predicted metabolites will have mass shifts corresponding to hydroxylation (+16 Da), demethylation (-14 Da), or hydrolysis.

Diagram of Experimental Workflow

References

Neurotoxic Effects of Promecarb on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promecarb, a carbamate (B1207046) insecticide, has been utilized for its efficacy against a range of agricultural and household pests. Its mode of action, like other carbamates, involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and vertebrates. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in neurotoxicity. While effective against target pests, the broad-spectrum activity of Promecarb raises concerns about its neurotoxic effects on non-target organisms, including beneficial insects, aquatic life, birds, and mammals. This technical guide provides a comprehensive overview of the neurotoxic effects of Promecarb on these non-target organisms, detailing its mechanism of action, quantitative toxicity data, and the experimental protocols used for its assessment.

Mechanism of Neurotoxicity: Inhibition of Acetylcholinesterase

The primary mechanism underlying the neurotoxicity of Promecarb is the reversible inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve impulses.[2]

Promecarb acts as a competitive inhibitor of AChE. Its chemical structure mimics that of acetylcholine, allowing it to bind to the active site of the enzyme. This binding results in the carbamylation of the serine hydroxyl group within the AChE active site, rendering the enzyme inactive.[1] Unlike organophosphates, which cause irreversible phosphorylation, the carbamylation by Promecarb is reversible.[1] However, the rate of decarbamylation is significantly slower than the hydrolysis of acetylcholine, leading to a temporary but substantial accumulation of ACh in the synapse.[1]

This accumulation of acetylcholine leads to the continuous stimulation of cholinergic receptors (both nicotinic and muscarinic), resulting in a state of hyperexcitability of the nervous system.[1] This manifests as a range of neurotoxic symptoms, including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[3]

Signaling Pathway of Cholinergic Synapse and Promecarb's Point of Intervention

The following diagram illustrates the normal functioning of a cholinergic synapse and the point at which Promecarb exerts its neurotoxic effect.

Caption: Cholinergic synapse signaling and Promecarb's inhibitory action.

Quantitative Neurotoxicity Data in Non-Target Organisms

The neurotoxicity of Promecarb varies across different non-target species. The following tables summarize the available quantitative data, primarily expressed as median lethal dose (LD50) and median lethal concentration (LC50) values.

Table 1: Acute Toxicity of Promecarb to Terrestrial Invertebrates

| Species | Common Name | Endpoint | Value (µ g/bee ) | Exposure Route | Reference |

| Apis mellifera | Honey Bee | 48-hour LD50 | 1.26 | Contact | [4] |

| Apis mellifera | Honey Bee | 48-hour LD50 | 1.8 | Oral | [4] |

Table 2: Acute and Sub-acute Toxicity of Promecarb to Birds

| Species | Common Name | Endpoint | Value (mg/kg) | Exposure | Reference |

| Colinus virginianus | Bobwhite Quail | LD50 | 10 - 21.5 | Oral | [5] |

| Anas platyrhynchos | Mallard Duck | 5-day LC50 | > 5000 ppm | Dietary | [6] |

Table 3: Acute Toxicity of Promecarb to Aquatic Organisms

| Species | Common Name | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss | Rainbow Trout | 96-hour LC50 | 0.3 | 96 hours | [3] |

| Daphnia magna | Water Flea | 48-hour EC50 | 0.01 - 0.032 | 48 hours | [7] |

Table 4: Acute Toxicity of Promecarb to Mammals

| Species | Common Name | Endpoint | Value (mg/kg) | Exposure Route | Reference |

| Rattus norvegicus | Rat | LD50 | 30 - 50 | Oral | [3] |

| Rattus norvegicus | Rat | LD50 | > 1000 | Dermal | [3] |

| Mus musculus | Mouse | LD50 | 20 - 40 | Oral | [3] |

| Canis lupus familiaris | Dog | No-effect level (3-month) | 5 | Dietary | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of Promecarb's neurotoxicity.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)

This in vitro spectrophotometric assay is widely used to determine the inhibitory potential of compounds on AChE activity.[8][9][10]

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel, bovine erythrocytes, or tissue homogenates)

-

Promecarb (or other test inhibitor)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Promecarb in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a solution of ATCI (e.g., 75 mM) in deionized water.

-

Prepare a working solution of AChE in phosphate buffer.

-

-

Assay in 96-well Plate:

-

To each well, add:

-

Phosphate buffer

-

DTNB solution

-

AChE solution

-

Promecarb solution (or solvent for control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of AChE inhibition for each concentration of Promecarb compared to the control.

-

Calculate the IC50 value (the concentration of Promecarb that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The following diagram outlines the workflow for the AChE inhibition assay.

Caption: Workflow for the in vitro AChE inhibition assay.

In Vivo Neurotoxicity Studies in Rodents

Acute and subchronic neurotoxicity studies in rodents are conducted to assess the potential adverse effects of a substance on the nervous system.[11][12][13] These studies typically involve the administration of the test substance to animals, followed by a battery of behavioral and neurological examinations.

Test Organism:

-

Rat (e.g., Sprague-Dawley, Wistar) or mouse.

Administration of Test Substance:

-

Typically oral (gavage or in diet/drinking water).

-

At least three dose levels and a control group.

Observational Battery:

-

Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic functions. This includes:

-

Observations of posture, gait, and general activity in an open field.

-

Neurological examinations to assess reflexes (e.g., pinna, righting, startle reflexes).

-

Measurements of grip strength and landing foot splay.

-

-

Motor Activity Assessment: Quantifies spontaneous motor activity in a specialized chamber equipped with infrared beams.

Specific Behavioral Tests:

-

Open Field Test: Assesses locomotor activity and anxiety-like behavior.[8][14] Rodents are placed in a novel, open arena, and their movements are tracked. Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Rotarod Test: Evaluates motor coordination and balance.[15][16][17][18] Animals are placed on a rotating rod, and the latency to fall is recorded as the speed of the rod gradually increases.

Neuropathology:

-

At the end of the study, a subset of animals from each group is euthanized, and their nervous tissues (brain, spinal cord, peripheral nerves) are collected for histopathological examination to identify any structural abnormalities.

The following diagram illustrates the workflow for an in vivo rodent neurotoxicity study.

Caption: Workflow for an in vivo rodent neurotoxicity study.

Conclusion

Promecarb exhibits significant neurotoxic effects on a wide range of non-target organisms through the reversible inhibition of acetylcholinesterase. The quantitative data presented in this guide highlight the varying sensitivity of different species, with aquatic invertebrates and bees showing high susceptibility. The detailed experimental protocols provide a framework for the continued investigation and risk assessment of Promecarb and other carbamate insecticides. A thorough understanding of these neurotoxic effects is crucial for developing strategies to mitigate the environmental impact of such compounds and for the development of safer alternatives in pest management. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of insecticide toxicology and the pursuit of improved environmental safety.

References

- 1. Evaluation of a Brain Acetylcholinesterase Extraction Method and Kinetic Constants after Methyl-Paraoxon Inhibition in Three Brazilian Fish Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. savemyexams.com [savemyexams.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 7. Bioavailability and effect of pirimicarb on Daphnia magna in a laboratory freshwater/sediment system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. anilocus.com [anilocus.com]

- 9. researchgate.net [researchgate.net]

- 10. attogene.com [attogene.com]

- 11. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

- 15. biomed-easy.com [biomed-easy.com]

- 16. youtube.com [youtube.com]

- 17. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 18. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

The Environmental Fate and Degradation of Promecarb in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promecarb (3-methyl-5-isopropylphenyl N-methylcarbamate) is a non-systemic carbamate (B1207046) insecticide previously used for the control of a variety of agricultural and horticultural pests.[1] As with many agrochemicals, understanding its behavior, persistence, and transformation in the soil is critical for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the environmental fate and degradation of Promecarb in the soil matrix. It covers the key physicochemical properties influencing its behavior, details its primary degradation pathways—hydrolysis and microbial metabolism—and discusses the environmental factors that govern these processes. Furthermore, this document outlines standard experimental protocols for studying pesticide degradation and summarizes key quantitative data to provide a thorough resource for the scientific community.

Physicochemical Properties of Promecarb

The environmental transport and fate of Promecarb are largely dictated by its inherent physical and chemical properties. These characteristics determine its solubility in soil water, its tendency to adsorb to soil particles, and its potential for volatilization. Key properties are summarized in Table 1.

| Property | Value | Interpretation & Significance | Source(s) |

| Molecular Formula | C₁₂H₁₇NO₂ | - | [2] |

| Molar Mass | 207.27 g/mol | - | [2] |

| Water Solubility | 91 mg/L (at 20-25°C) | Moderate solubility suggests potential for movement with soil water but also availability for microbial degradation. | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 3.1 | Indicates a high potential for sorption to organic matter in soil, which can limit leaching but also bioavailability. | [2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | ~200 mL/g | Moderate sorption potential. Promecarb will have a tendency to bind to soil organic matter, reducing its mobility. | [3] |

| Vapor Pressure | 4 mPa (at 20°C) | Low volatility suggests that loss from the soil surface to the atmosphere is not a significant dissipation pathway. | [4] |

| Groundwater Ubiquity Score (GUS) | 2.20 | This value classifies Promecarb as having a "transition state" or moderate potential for leaching into groundwater. | [4] |

Degradation of Promecarb in Soil

The persistence of Promecarb in the soil environment is generally low, with degradation occurring through a combination of abiotic and biotic processes.[2] The typical aerobic soil metabolism half-life (DT₅₀) is estimated to be around 20 days, classifying it as non-persistent.[3][5]

Abiotic Degradation: Hydrolysis

Chemical hydrolysis is a primary and rapid pathway for Promecarb degradation, particularly in moist, neutral to alkaline soils.[2] The carbamate ester linkage is susceptible to cleavage, yielding 3-methyl-5-isopropylphenol (also known as isothymol) and methylcarbamic acid, which is unstable and further degrades.

The rate of hydrolysis is highly dependent on pH.[2][6] In acidic conditions, Promecarb is relatively stable, but as the pH increases towards neutral and alkaline conditions, the rate of hydrolysis accelerates significantly.[2]

| pH | Half-life (t₁/₂) | Condition | Source |

| 7 | ~1.2 days (310 hours) | 25°C | [2] |

| 9 | ~5.7 hours | 25°C | [2] |

This pH dependency is a critical factor in Promecarb's environmental fate; in alkaline soils, chemical degradation can occur so rapidly that it significantly limits the potential for leaching.[2]

Biotic Degradation: Microbial Metabolism

Alongside chemical hydrolysis, microbial degradation is a crucial process for the dissipation of Promecarb and its primary hydrolytic metabolite, isothymol. Carbamate insecticides are generally known to be biodegradable by a wide range of soil microorganisms, including bacteria and fungi.[7][8][9] These microorganisms can utilize the pesticide as a source of carbon and nutrients, leading to its mineralization.[10]

The primary steps in the biotic degradation are:

-

Initial Hydrolysis: Soil microbes produce hydrolase enzymes that cleave the ester bond of Promecarb, mirroring the chemical hydrolysis pathway to form isothymol.

-

Metabolism of Isothymol: The resulting phenolic metabolite, isothymol, is then further degraded by microorganisms. This typically involves ring cleavage and subsequent metabolism through common cellular pathways, ultimately leading to the formation of carbon dioxide (mineralization).

Soils with a history of carbamate application may exhibit "enhanced degradation," where adapted microbial populations degrade the pesticide more rapidly than in unexposed soils.[10]

Degradation Pathway and Influencing Factors

The overall degradation of Promecarb in soil is a multi-faceted process governed by its chemical structure and various environmental parameters.

Proposed Degradation Pathway

The principal degradation pathway begins with the hydrolysis of the carbamate ester linkage, followed by the breakdown of the resulting phenol.

Caption: Proposed degradation pathway for Promecarb in soil.

Factors Influencing Degradation Rate

Several soil and environmental factors can significantly influence the rate at which Promecarb degrades. The interplay of these factors determines its ultimate persistence and mobility.

Caption: Key factors influencing the degradation rate of Promecarb in soil.

-

Soil pH: As the most critical factor for abiotic degradation, higher (neutral to alkaline) pH significantly accelerates hydrolysis.[2][6]

-

Soil Moisture: Water is essential for both chemical hydrolysis and for sustaining the microbial populations responsible for biotic degradation.[11]

-

Temperature: Higher temperatures generally increase the rates of both chemical reactions and microbial metabolism, leading to faster degradation.[11][12]

-

Organic Matter: Higher organic matter content increases the adsorption (Koc) of Promecarb, which can reduce its availability for leaching and microbial uptake.[13] However, it also supports a larger and more active microbial community.[11]

-

Microbial Population: The presence of a healthy, diverse microbial community is fundamental for the biotic breakdown of Promecarb and its metabolites. Soils with a history of pesticide use may harbor adapted microbes capable of accelerated degradation.[7][10]

Experimental Protocols for Soil Degradation Studies

To determine the rate and pathway of pesticide degradation in soil, standardized laboratory and field studies are conducted. The OECD Test Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a widely accepted framework for such investigations.[1][14][15][16][17]

Typical Experimental Workflow (OECD 307)

A typical laboratory study to assess the aerobic degradation of Promecarb would follow the workflow below. The use of ¹⁴C-radiolabelled Promecarb (typically on the phenyl ring) is standard practice to enable accurate mass balancing and tracking of metabolites and mineralization.[14][17]

References

- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 2. Promecarb | C12H17NO2 | CID 17516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 4. mdpi.com [mdpi.com]

- 5. sitem.herts.ac.uk [sitem.herts.ac.uk]

- 6. umass.edu [umass.edu]

- 7. researchgate.net [researchgate.net]

- 8. Microbial degradation of the carbamate pesticides desmedipham, phenmedipham, promecarb, and propamocarb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wseas.com [wseas.com]

- 10. DSpace [dr.lib.iastate.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Factors influencing degradation of pesticides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 17. oecd.org [oecd.org]

Promecarb: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and solubility profile of Promecarb. All quantitative data is presented in structured tables for ease of reference and comparison. Furthermore, this guide details standardized experimental protocols for the determination of these key physicochemical parameters, offering valuable insights for laboratory professionals.

Core Chemical Properties of Promecarb

Promecarb, a carbamate (B1207046) insecticide, possesses a distinct set of physical and chemical characteristics that dictate its environmental fate and biological activity. A summary of these properties is provided in the table below.

| Property | Value |

| IUPAC Name | 3-Methyl-5-(propan-2-yl)phenyl methylcarbamate[1] |

| Chemical Formula | C₁₂H₁₇NO₂[1][2][3] |

| Molecular Weight | 207.27 g/mol [2][3][4] |

| CAS Number | 2631-37-0[4] |

| Appearance | Colorless, almost odorless crystalline solid[4][5] |

| Melting Point | 87-87.5 °C (189-190 °F)[2][4][6][7] |

| Boiling Point | 117 °C at 0.1 mmHg; 243 °F at 0.01 mmHg[4][6] |

| Density | Approximately 1.0 g/cm³[2] |

Solubility of Promecarb

The solubility of a compound is a critical parameter, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Promecarb exhibits varied solubility in aqueous and organic solvents.

| Solvent | Solubility |

| Water | 91 mg/L at room temperature[4][8] |

| Carbon Tetrachloride | 100-200 g/L[4] |

| Xylene | 100-200 g/L[4] |

| Cyclohexanol | 200-400 g/L[4] |

| Cyclohexanone | 200-400 g/L[4] |

| General | Soluble in polar organic solvents and alcohol[4][5] |

Experimental Protocols for Physicochemical Characterization

The accurate determination of chemical properties is fundamental to chemical research and development. The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.[1][3][4][6]

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered Promecarb is packed into a capillary tube, which is sealed at one end.[9]

-

Apparatus: A melting point apparatus, such as a Thiele tube or a modern digital instrument, is used. The apparatus contains a heating block or oil bath and a thermometer or temperature probe.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised gradually.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which the last solid particle disappears are recorded as the melting range. For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume of the liquid substance is placed in a small test tube or fusion tube.

-

Apparatus: A boiling point apparatus, often similar to a melting point apparatus but adapted for liquids, is used. A common method involves placing a small, inverted capillary tube into the liquid.[2][5]

-

Heating: The sample is heated slowly and uniformly.[2]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which, upon slight cooling, the liquid just begins to be drawn back into the capillary tube.[2]

Determination of Density

Density is the mass of a substance per unit volume. For a solid, this can be determined by several methods.

Methodology (for solids):

-

Mass Measurement: The mass of a sample of Promecarb is accurately measured using an analytical balance.[10]

-

Volume Determination by Liquid Displacement:

-

A graduated cylinder is partially filled with a liquid in which Promecarb is insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[11]

-

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[10]

Determination of Solubility in Organic Solvents

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Sample Preparation: A known mass of Promecarb is placed in a vial or test tube.[12]

-

Solvent Addition: A specific volume of the organic solvent is added to the vial.[12]

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached.[12]

-

Observation and Quantification: The mixture is visually inspected to see if the solid has completely dissolved. If not, more solvent is added incrementally until dissolution occurs. The solubility is then expressed as the mass of solute that dissolves in a given volume or mass of solvent at a specific temperature. For more precise measurements, analytical techniques such as spectroscopy or chromatography can be used to determine the concentration of the dissolved solute in a saturated solution.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like Promecarb.

Caption: Logical workflow for the physicochemical characterization of a chemical compound.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 5. byjus.com [byjus.com]

- 6. search.library.brandeis.edu [search.library.brandeis.edu]

- 7. vernier.com [vernier.com]

- 8. oecd.org [oecd.org]

- 9. byjus.com [byjus.com]

- 10. chemistry-online.com [chemistry-online.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

The Discovery and History of Promecarb: A Technical Guide for Researchers

Abstract

Promecarb, a carbamate (B1207046) insecticide, has a significant history in the control of agricultural pests. This technical guide provides an in-depth overview of its discovery, chemical synthesis, mechanism of action as a contact insecticide, and the experimental protocols for its evaluation. While specific quantitative insecticidal efficacy data is limited in publicly available literature, this guide consolidates the existing knowledge on its biological targets and toxicological profile. Detailed methodologies for key experiments are provided to aid researchers in the study of this and similar compounds.

Introduction

Promecarb is a non-systemic contact and stomach insecticide belonging to the N-methylcarbamate class of pesticides.[1][2] Chemically, it is identified as 3-methyl-5-isopropylphenyl methylcarbamate.[3] It has been utilized in agriculture to control a range of pests, particularly lepidopterous pests, leaf miners on fruit trees, and the Colorado potato beetle.[4][5] Like other carbamates, its insecticidal activity stems from its ability to inhibit the enzyme acetylcholinesterase, a critical component of the insect nervous system.[2][6]

History and Discovery

While the precise date of discovery and the specific individuals involved are not extensively documented in public records, the development of Promecarb can be attributed to the agrochemical research efforts of the mid-20th century. Corporate and experimental identifiers associated with Promecarb, such as Schering 34615 and Union Carbide UC-9880 , point to its development and commercialization by Schering AG and Union Carbide.[7][8]

Schering AG, a German pharmaceutical and chemical company with a history dating back to the 19th century, expanded its portfolio to include agrochemicals in the 1920s.[9][10] Union Carbide was a prominent American chemical corporation that played a significant role in the development of carbamate insecticides, notably with the introduction of carbaryl (B1668338) (Sevin) in 1958.[11] The development of Promecarb likely occurred within the broader context of these companies' research into novel carbamate structures for pest control.

Chemical Synthesis

The synthesis of Promecarb is a multi-step process that involves the formation of a substituted phenol (B47542) followed by carbamoylation.[1]

Step 1: Synthesis of 3-isopropyl-5-methylphenol The synthesis begins with the preparation of the aromatic backbone. This is achieved through the alkylation of a methylphenol compound with an isopropyl halide under basic conditions.[1]

Step 2: Carbamoylation The resulting 3-isopropyl-5-methylphenol undergoes a nucleophilic reaction with methyl isocyanate. This reaction forms the methylcarbamate ester linkage, which is crucial for the compound's insecticidal activity. The reaction is typically conducted in an inert solvent such as toluene (B28343) or acetonitrile (B52724) under controlled temperature and pH to ensure selectivity and minimize the formation of byproducts.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for Promecarb is the inhibition of the enzyme acetylcholinesterase (AChE) within the synaptic cleft of the insect's nervous system.[2][6]

-

Normal Synaptic Function: In a healthy insect, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synapse to transmit a nerve impulse. AChE rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal and allowing the neuron to repolarize.[6]

-

Promecarb Inhibition: Promecarb, due to its structural similarity to acetylcholine, binds to the active site of AChE.[6] The carbamate moiety of Promecarb is transferred to a serine hydroxyl group in the enzyme's active site, forming a carbamoylated enzyme complex.[6]

-

Reversible Inhibition: This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during normal ACh hydrolysis. However, the inhibition by Promecarb is reversible, as the carbamoyl-enzyme complex can be slowly hydrolyzed to regenerate the active enzyme.[6]

-

Consequences: The slow regeneration of active AChE leads to an accumulation of acetylcholine in the synapse. This results in continuous nerve stimulation, leading to hyperactivity, tremors, paralysis, and ultimately the death of the insect.[12]

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by Promecarb.

Insecticidal Activity and Efficacy

Promecarb is effective against a variety of agricultural pests. However, specific quantitative data on its insecticidal activity (e.g., LD50, LC50) against target species is not widely available in public literature.

| Target Pests | Application |

| Lepidopterous Pests (e.g., moths, butterflies) | Foliar Application |

| Leaf Miners | Fruit Trees |

| Colorado Potato Beetle (Leptinotarsa decemlineata) | Various Crops |

| Common Rootworm | Various Crops |

Table 1: Known target pests for Promecarb.[4][5]

While insect-specific toxicity data is limited, mammalian and ecotoxicity data are available.

| Test Organism | Test Type | Result |

| Rat | Acute Oral LD50 | 37-90 mg/kg |

| Rat | Acute Dermal LD50 | >1000 mg/kg |

| Duck | Oral LD50 | 3.5 mg/kg |

| Trout | 96-hour LC50 | 0.3 mg/L |

| Carp | 96-hour LC50 | 4.3 mg/L |

Table 2: Mammalian and ecotoxicological data for Promecarb.

Experimental Protocols

The evaluation of a contact insecticide like Promecarb involves a series of standardized bioassays to determine its efficacy and mode of action.

General Experimental Workflow

Caption: General experimental workflow for contact insecticide efficacy testing.

Protocol 1: Contact Toxicity Bioassay (Topical Application)

This method determines the dose of insecticide required to cause mortality upon direct contact.

-

Preparation of Test Solutions:

-

Prepare a stock solution of technical grade Promecarb in a suitable solvent (e.g., acetone).

-

Perform serial dilutions of the stock solution to create a range of at least five concentrations.

-

-

Insect Preparation:

-

Select healthy, uniform-sized adult insects of the target species.

-

Anesthetize the insects briefly using carbon dioxide or by chilling.

-

-

Application:

-

Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of each insect.

-

A control group should be treated with the solvent alone.

-

Use a minimum of 10-20 insects per concentration, with 3-5 replications.[13]

-

-

Observation:

-

Place the treated insects in clean containers with access to food and water.

-

Maintain the containers under controlled environmental conditions (e.g., 25°C, 60% RH, 12:12 L:D photoperiod).

-

Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if necessary.

-

Use probit analysis to calculate the LD50 (the dose required to kill 50% of the test population) and its 95% confidence intervals.

-

Protocol 2: Residual Toxicity Bioassay (Treated Surface)

This method evaluates the toxicity of insecticide residues on a surface.

-

Preparation of Treated Surfaces:

-

Pipette a known volume (e.g., 1 mL) of each insecticide concentration into glass petri dishes.

-

Swirl the dishes to ensure an even coating of the solution on the inner surface.[13]

-

Allow the solvent to evaporate completely in a fume hood, leaving a dry film of the insecticide.

-

-

Insect Exposure:

-

Introduce a known number of test insects (e.g., 10-20) into each treated petri dish.

-

A control group is exposed to petri dishes treated only with the solvent.

-

-

Observation and Data Analysis:

-

Record knockdown and mortality at various time points.

-

After a defined exposure period (e.g., 1 hour), insects may be transferred to clean containers with food and water, and mortality recorded at 24 hours.

-

Calculate the LC50 (the concentration required to kill 50% of the test population) using probit analysis.

-

Conclusion

Promecarb is a historically significant carbamate insecticide developed through the research efforts of major chemical companies in the 20th century. Its efficacy as a contact insecticide is rooted in its well-understood mechanism of reversible acetylcholinesterase inhibition. While a comprehensive public database of its quantitative efficacy against specific insect pests is lacking, the standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation of Promecarb and the development of new insecticidal compounds.

References

- 1. Promecarb (Ref: SN 34615) [sitem.herts.ac.uk]

- 2. Molecular Expressions: The Pesticide Collection - Promecarb (Carbamult) [micro.magnet.fsu.edu]

- 3. Promecarb - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promecarb | C12H17NO2 | CID 17516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Promecarb - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Schering AG -- Company History [company-histories.com]

- 10. encyclopedia.com [encyclopedia.com]

- 11. Union Carbide - Wikipedia [en.wikipedia.org]

- 12. epa.gov [epa.gov]

- 13. entomoljournal.com [entomoljournal.com]

An In-depth Technical Guide to Promecarb: Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promecarb is a carbamate (B1207046) insecticide known for its efficacy against a range of agricultural and horticultural pests.[1] This technical guide provides a comprehensive overview of Promecarb, focusing on its core molecular and chemical properties. It details its physicochemical characteristics, toxicological profile, synthesis, and analytical methodologies. A key feature of this document is the visualization of its mechanism of action as a reversible acetylcholinesterase inhibitor, offering a deeper understanding for researchers in toxicology and drug development.

Chemical Identity and Molecular Structure

Promecarb, chemically known as 3-methyl-5-(propan-2-yl)phenyl methylcarbamate, is a synthetic organic compound belonging to the carbamate class of pesticides.[2][3] Its insecticidal activity stems from its ability to inhibit the acetylcholinesterase enzyme.[1]

-

IUPAC Name: 3-Methyl-5-(propan-2-yl)phenyl methylcarbamate[2]

-

CAS Number: 2631-37-0[2]

-

Synonyms: Carbamult, Minacide, 5-Methyl-m-cumenyl methylcarbamate[2]

The molecular structure of Promecarb consists of a methylcarbamate group attached to a 3-methyl-5-isopropylphenol backbone.

Physicochemical Properties

The physical and chemical properties of Promecarb are crucial for understanding its environmental fate, bioavailability, and formulation development. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Weight | 207.27 g/mol [5] |

| Appearance | Colorless, crystalline solid[6] |

| Melting Point | 87-88 °C (189-190 °F) |

| Boiling Point | 139 °C at 0.01 mmHg |

| Vapor Pressure | 3 x 10⁻⁵ mmHg at 25 °C |

| Water Solubility | 91 mg/L at 25 °C |

| Density | 1.0 ± 0.1 g/cm³[5] |

| Stability | Stable under normal conditions; hydrolyzed by strong acids and alkalis. |

Toxicological Profile

Promecarb exhibits toxicity primarily through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1] This inhibition is reversible. Acute exposure can lead to a cholinergic crisis, with symptoms including excessive salivation, sweating, nausea, and in severe cases, respiratory distress and convulsions.[1]

| Parameter | Species | Route | Value |

| LD₅₀ | Rat | Oral | 37-90 mg/kg |

| LD₅₀ | Rat | Dermal | >2000 mg/kg |

| LC₅₀ (4h) | Rat | Inhalation | 0.16 mg/L[4][6] |

| LD₅₀ | Rabbit | Dermal | >1000 mg/kg[2] |

Mechanism of Action: Acetylcholinesterase Inhibition

Promecarb exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the nervous system.[1] Normally, AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh), terminating the nerve signal. By inhibiting AChE, Promecarb causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately the death of the insect.

The following diagram illustrates the mechanism of Promecarb's inhibition of acetylcholinesterase.

Caption: Promecarb inhibits acetylcholinesterase, leading to acetylcholine accumulation and continuous nerve signaling.

Experimental Protocols

Synthesis of Promecarb

The synthesis of Promecarb is typically achieved through the esterification of 3-isopropyl-5-methylphenol with methyl isocyanate.[4][6]

Materials:

-

3-isopropyl-5-methylphenol

-

Methyl isocyanate

-

An inert solvent (e.g., toluene, dichloromethane)

-

A basic catalyst (e.g., triethylamine)

-

Reaction vessel with stirring and temperature control

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., hexane)

Procedure:

-

Dissolve 3-isopropyl-5-methylphenol in the inert solvent within the reaction vessel.

-

Add the basic catalyst to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add methyl isocyanate to the cooled solution while stirring continuously.

-

Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) and then with brine using a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude Promecarb by recrystallization from a suitable solvent like hexane (B92381) to yield colorless crystals.

Analytical Determination of Promecarb Residues

A common method for the determination of Promecarb residues in environmental or agricultural samples is Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or a Flame Ionization Detector (FID).

Materials and Instrumentation:

-

Gas chromatograph equipped with an NPD or FID

-

Capillary column suitable for pesticide analysis (e.g., HP-5ms)

-

Sample extraction solvent (e.g., dichloromethane, acetone)

-

Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)

-

Promecarb analytical standard

-

Vials and syringes

Procedure:

-

Sample Extraction: Extract a known quantity of the homogenized sample with the chosen solvent. This can be done through liquid-liquid extraction or solid-liquid extraction.

-

Cleanup (if required): For complex matrices, pass the extract through an SPE cartridge to remove interfering substances.

-

Concentration: Evaporate the solvent to a small, known volume.

-

GC Analysis:

-

Set the GC parameters (injector temperature, oven temperature program, detector temperature, gas flow rates) to optimal conditions for Promecarb analysis.

-

Inject a known volume of the prepared sample extract into the GC.

-

Inject a series of Promecarb standards of known concentrations to create a calibration curve.

-

-

Quantification: Identify the Promecarb peak in the sample chromatogram by its retention time and quantify the concentration by comparing its peak area to the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, chemical formula, physicochemical properties, and toxicological profile of Promecarb. The elucidation of its mechanism of action as an acetylcholinesterase inhibitor, supported by a visual diagram, offers valuable insights for researchers. The outlined experimental protocols for its synthesis and analysis serve as a practical reference for laboratory applications. This comprehensive information is intended to support further research and development in the fields of pesticide science, toxicology, and drug design.

References

- 1. PROMECARB | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Promecarb | C12H17NO2 | CID 17516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Promecarb (Ref: SN 34615) [sitem.herts.ac.uk]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. Promecarb (Ref: SN 34615) [vuh-la-sitem03.herts.ac.uk]

- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Toxicological Profile of Promecarb in Mammalian Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to interpreting its toxicological effects.[8] Promecarb is readily absorbed from the gastrointestinal tract in mammals.[6] Following absorption, it is extensively metabolized and its metabolites are rapidly excreted, primarily through the urine.[6] The rapid metabolism and excretion prevent significant accumulation in tissues.

Key ADME Characteristics:

-

Absorption: Well absorbed via the gastrointestinal tract.[6] Dermal absorption is also a potential route of exposure.[3][9]

-

Distribution: As a lipophilic compound, it is expected to distribute to various tissues, with the liver being a primary organ for metabolism.[8]

-

Metabolism: Promecarb undergoes extensive metabolism. The specific metabolic pathways for Promecarb are not detailed in the provided results, but like other carbamates, it likely involves hydrolysis of the carbamate (B1207046) ester linkage and oxidation of the aromatic ring.

-